molecular formula C11H10N2O2 B6601282 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine CAS No. 64993-06-2

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine

Cat. No.: B6601282
CAS No.: 64993-06-2
M. Wt: 202.21 g/mol
InChI Key: DYMRREZETGXUKO-UHFFFAOYSA-N
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Description

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dioxolo ring fused to a quinoline core, with a methyl group at the 9th position and an amine group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of sesamol, aromatic aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation. This one-pot, catalyst-free reaction forms the dioxolo ring by creating two C–C bonds and one C–O bond in a single synthetic operation . This method is solvent-free, avoids chromatographic purification, and provides good yields.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that prioritize efficiency and cost-effectiveness. The use of microwave-assisted synthesis is advantageous due to its rapid reaction times and high yields. Additionally, the absence of catalysts and solvents makes this method environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, it can interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

9-methyl-[1,3]dioxolo[4,5-f]quinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-13-10-7(12)4-8-11(9(6)10)15-5-14-8/h2-4H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMRREZETGXUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C(C2=NC=C1)N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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